1-Fluoro-6-iodonaphthalene
CAS No.:
Cat. No.: VC15910635
Molecular Formula: C10H6FI
Molecular Weight: 272.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6FI |
|---|---|
| Molecular Weight | 272.06 g/mol |
| IUPAC Name | 1-fluoro-6-iodonaphthalene |
| Standard InChI | InChI=1S/C10H6FI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H |
| Standard InChI Key | MJVTVXQFZYRZBD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)I)C(=C1)F |
Introduction
1-Fluoro-6-iodonaphthalene is an organic compound characterized by the presence of both a fluorine atom and an iodine atom attached to a naphthalene ring structure. Its chemical formula is C10H6FI, and it has a molecular weight of 272.06 g/mol . This compound is notable for its unique combination of halogen substituents, which significantly influences its chemical reactivity and potential applications in various fields, including organic chemistry and medicinal chemistry.
Applications and Research Findings
1-Fluoro-6-iodonaphthalene has several potential applications due to its unique chemical properties:
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Organic Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in the formation of complex aromatic compounds.
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Medicinal Chemistry: Its fluorine and iodine substituents make it a candidate for pharmacological studies, potentially enhancing drug stability and bioavailability.
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Interaction Studies: Research focuses on its reactivity with nucleophiles and electrophiles, crucial for understanding its behavior in biological systems.
| Compound | Structure | Unique Features |
|---|---|---|
| 1-Iodonaphthalene | Lacks fluorine | Precursor for fluorinated derivatives |
| 2-Fluoro-1-bromonaphthalene | Bromine instead of iodine | Different reactivity profile |
| 1-Fluoro-2-iodonaphthalene | Fluorine at position one | Alters electronic properties |
| 1,8-Difluoronaphthalene | Two fluorine atoms | Impacts solubility and reactivity |
Comparison with Similar Compounds
Several compounds share structural similarities with 1-fluoro-6-iodonaphthalene but exhibit different properties due to variations in halogen substituents or positions on the naphthalene ring. For example, 6-fluoro-1-iodonaphthalene has a different fluorine position, affecting its electronic properties and reactivity.
| Compound Name | Chemical Formula | Key Differences |
|---|---|---|
| 6-Fluoro-1-iodonaphthalene | C10H6FI | Different fluorine position |
| 2-Fluoro-1-iodonaphthalene | C10H6FI | Alters reactivity patterns |
| 4-Fluoro-1-iodonaphthalene | C10H6FI | Different regioisomer |
Future Perspectives
Given its unique chemical properties, 1-fluoro-6-iodonaphthalene holds promise for further research in organic synthesis and medicinal chemistry. Investigations into its interactions with biological systems could reveal insights into its pharmacological properties, making it a valuable compound for drug development.
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